![molecular formula C26H31NO5 B13398911 (3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxypentanoic acid backbone. It is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Hydroxypentanoic Acid Backbone:
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl bromide or a similar reagent.
Final Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and scalable production. Reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptides. The cyclohexyl group enhances hydrophobic interactions, while the hydroxyl and carboxyl groups participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate biological pathways and protein functions effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl-3-hydroxycyclopentanecarboxylic acid
Uniqueness
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group differentiates it from other Fmoc-protected amino acids, providing enhanced hydrophobic interactions and stability in various applications.
Eigenschaften
IUPAC Name |
5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQMWZNOTYXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)

![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)
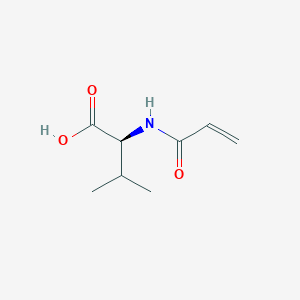
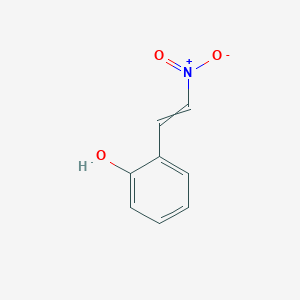
![5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile](/img/structure/B13398854.png)
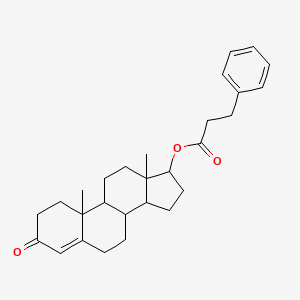
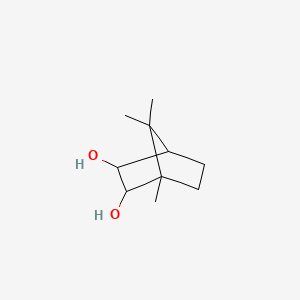
![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13398870.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
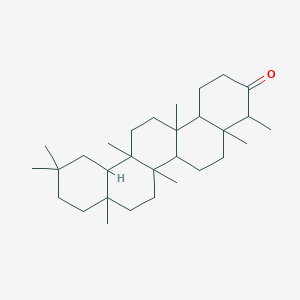
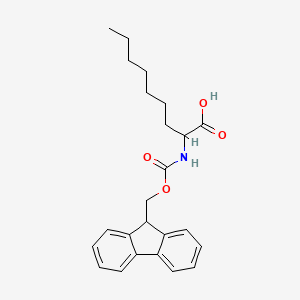
![3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium](/img/structure/B13398888.png)
